Taurochenodeoxycholic acid
Overview
Description
Taurochenodeoxycholic acid is a bile acid formed in the liver of most species, including humans, by conjugation of chenodeoxycholic acid with taurine . It is secreted into bile and then into the intestine, where it acts as a detergent to solubilize fats in the small intestine and is absorbed by active transport in the terminal ileum . This compound is usually ionized at physiological pH and can be crystallized as the sodium salt .
Mechanism of Action
Target of Action
Taurochenodeoxycholic acid (TCDCA) is a bile acid that is normally produced in the liver . Its primary targets are lipids such as cholesterol in the bile . As a medication, TCDCA reduces cholesterol formation in the liver .
Mode of Action
TCDCA combines with taurine to form a bile acid. In the bile, TCDCA is either a sodium or potassium salt . Its physiologic function as a bile salt is to emulsify lipids such as cholesterol in the bile . As a medication, TCDCA reduces cholesterol formation in the liver, and is likely used as a choleretic to increase the volume of bile secretion from the liver and as a cholagogue to increase bile discharge into the duodenum . The mechanism of action of TCDCA in inflammation and cancer has yet to be determined .
Biochemical Pathways
TCDCA affects several biochemical pathways. It has been shown to have important anti-apoptotic and neuroprotective activities . TCDCA has also been found to mediate the cAMP-PKA-CREB signaling pathway .
Pharmacokinetics
It is known that TCDCA is normally produced in the liver .
Result of Action
The result of TCDCA’s action is the emulsification of lipids such as cholesterol in the bile . This helps in the digestion and absorption of dietary fats. As a medication, TCDCA reduces cholesterol formation in the liver, which can help in the treatment of certain liver diseases .
Action Environment
The action of TCDCA can be influenced by various environmental factors. For example, gut microbiota can regulate bile acid metabolism; thus, altered composition in gut microbiota may significantly change the bile acid pool and alter cholesterol secretion
Biochemical Analysis
Biochemical Properties
Taurochenodeoxycholic acid is one of the main bioactive substances of bile acids. It induces apoptosis and shows significant anti-inflammatory and immune regulation properties . In biochemical reactions, this compound interacts with various enzymes and proteins. For instance, it significantly increases the mRNA levels and activity of protein kinase C (PKC), and enhances the expression and activity of c-Jun N-terminal kinase (JNK), caspase-3, and caspase-8 . These interactions highlight its role in modulating cellular processes and signaling pathways.
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It induces apoptosis in a concentration-dependent manner in NR8383 cells . Additionally, this compound significantly normalizes clinical inflammation parameters, prevents the increase in secondary bile acid content and hydrophobicity index in bile induced by indomethacin, and reduces intestinal inflammation . These effects demonstrate its influence on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates specific receptors and enzymes, leading to changes in gene expression and enzyme activity. For example, this compound significantly increases the mRNA levels and activity of PKC, JNK, caspase-3, and caspase-8 . These interactions result in the modulation of apoptosis and inflammatory responses, highlighting its role in cellular regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed to significantly reduce the lung coefficient and alleviate pathological lung damage in model mice . Additionally, this compound significantly inhibits paw swelling and polyarthritis index, increases body weight, and improves radiological changes in adjuvant arthritis rats . These findings indicate its stability and long-term effects on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At doses of 0.05 and 0.1 g/kg, it significantly reduces the expression levels of TNF-α and TIMP-2 in the lung tissue of mice with pulmonary fibrosis . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is formed in the liver by the conjugation of chenodeoxycholic acid with taurine . It acts as a detergent to solubilize fats in the small intestine and is absorbed by active transport in the terminal ileum . These metabolic pathways underscore its role in lipid digestion and absorption.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is secreted into bile and then into the intestine, where it aids in lipid emulsification . Its localization and accumulation are influenced by its interactions with these transporters and proteins.
Subcellular Localization
The subcellular localization of this compound is primarily within the bile and intestine. It acts as a detergent to solubilize fats in the small intestine, facilitating their digestion and absorption . This localization is crucial for its activity and function in lipid metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: Taurochenodeoxycholic acid is synthesized through the conjugation of chenodeoxycholic acid with taurine . The process involves the activation of chenodeoxycholic acid, followed by its reaction with taurine under specific conditions to form this compound.
Industrial Production Methods: Industrial production of this compound often involves biotransformation processes. For example, chicken bile can be used as a starting material, which undergoes a bioconversion process to produce this compound . This method is eco-friendly and effective, providing a reliable approach for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Taurochenodeoxycholic acid undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of hydroxyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents include halogenating agents or nucleophiles.
Major Products Formed: The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Taurochenodeoxycholic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study bile acid chemistry and its interactions with other molecules.
Biology: It is used to study the role of bile acids in biological processes, such as lipid digestion and absorption.
Industry: It is used in the production of pharmaceuticals and as a component in various industrial processes.
Comparison with Similar Compounds
- Taurocholic acid
- Taurodeoxycholic acid
- Tauroursodeoxycholic acid
Comparison: Taurochenodeoxycholic acid is unique in its specific conjugation with chenodeoxycholic acid and taurine, which gives it distinct properties compared to other bile acids. For example, tauroursodeoxycholic acid has shown significant anti-apoptotic and neuroprotective activities, making it a potential therapeutic tool in neurodegenerative diseases . Taurocholic acid and taurodeoxycholic acid have different conjugation patterns and biological activities, highlighting the uniqueness of this compound in its specific applications and effects .
Properties
IUPAC Name |
2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17+,18-,19-,20+,21+,22-,24+,25+,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTRKEVKTKCXOH-BJLOMENOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101020121 | |
Record name | Taurochenodeoxycholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101020121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Taurochenodesoxycholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000951 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Chenodeoxycholic acid is a primary bile acid in the liver that combines with taurine to form the bile acid taurochenodeoxycholic acid. In the bile, taurochenodeoxycholic acid is either a sodium (most) or potassium salt. Taurochenodeoxycholic acid is normally produced in the liver, and its physiologic function as a bile salt is to emulsify lipids such as cholesterol in the bile. As a medication, taurochenodeoxycholic acid reduces cholesterol formation in the liver, and is likely used as a choleretic to increase the volume of bile secretion from the liver and as a cholagogue to increase bile discharge into the duodenum. The mechanism of action of taurochenodeoxycholic acid in inflammation and cancer has yet to be determined. | |
Record name | Taurochenodeoxycholic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08833 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
516-35-8, 6009-98-9 | |
Record name | Taurochenodeoxycholic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=516-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Taurochenodeoxycholic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Taurochenodeoxycholic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08833 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Taurochenodeoxycholic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101020121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6009-98-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TAUROCHENODEOXYCHOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/651KU15938 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Taurochenodesoxycholic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000951 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.